molecular formula C21H23Cl2FN2O B13716577 N-Chloromethyl (S)-Citalopram Chloride

N-Chloromethyl (S)-Citalopram Chloride

Cat. No.: B13716577
M. Wt: 409.3 g/mol
InChI Key: NBPWOQRBNRRAJK-BOXHHOBZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Citalopram (B1669093) as a Pharmacological Agent

Citalopram is a pharmaceutical agent belonging to the selective serotonin (B10506) reuptake inhibitor (SSRI) class of antidepressants. wikipedia.orgnih.gov Its primary mechanism of action involves enhancing serotonergic neurotransmission in the central nervous system. nih.govdaicelpharmastandards.com It achieves this by potently and selectively inhibiting the reuptake of serotonin at the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft. nih.govdrugbank.com

Citalopram is distinguished within its class for its high selectivity for the serotonin transporter (SERT) with minimal effects on the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). nih.govdrugbank.com Furthermore, it shows little to no antagonistic activity towards various neurotransmitter receptors, including histamine, acetylcholine, and dopamine receptors, which contrasts with many tricyclic antidepressants. nih.gov This high degree of selectivity is a key feature of its pharmacological profile.

Enantiomeric Considerations in Citalopram and Escitalopram (B1671245)

Citalopram possesses a single chiral center, meaning it exists as a pair of enantiomers—non-superimposable mirror-image molecules. wikipedia.orgchiralpedia.com The commercially available drug citalopram is a racemic mixture, containing equal parts of the S-(+)-citalopram and R-(−)-citalopram enantiomers. researchgate.netresearchgate.net

Extensive research has demonstrated that the therapeutic activity of citalopram is almost exclusively due to the S-enantiomer. researchgate.netresearchgate.net This specific isomer, known by the generic name escitalopram, is a potent inhibitor of serotonin reuptake. chiralpedia.com In contrast, the R-enantiomer is significantly less active, with some studies suggesting it is 30-fold less potent. chiralpedia.com Further research indicates that the R-enantiomer may even counteract or inhibit the therapeutic action of the S-enantiomer, potentially through an allosteric interaction with the serotonin transporter. researchgate.netresearchgate.netnih.gov This understanding led to the development and marketing of escitalopram as a single-enantiomer drug. wikipedia.orgnewdrugapprovals.org

Classification and Context of N-Chloromethyl (S)-Citalopram Chloride within Citalopram-Related Substances

In the manufacturing and analysis of pharmaceuticals, "related substances" are compounds that are structurally similar to the active pharmaceutical ingredient (API). These can include synthetic intermediates, degradation products, or other impurities. synthinkchemicals.comresearchgate.net The identification and control of these substances are critical for ensuring the quality, consistency, and safety of the final drug product. daicelpharmastandards.com

This compound is a substance chemically related to escitalopram. pharmaffiliates.comdoveresearchlab.com Based on its nomenclature, it is a quaternary ammonium (B1175870) salt derivative of the S-enantiomer of citalopram. This compound is classified as an impurity that can be detected in the bulk manufacturing of citalopram. pharmaffiliates.com As a known impurity, it serves as a crucial reference standard for analytical chemists to develop and validate methods for testing the purity of escitalopram batches. synthinkchemicals.com Its synonyms include (S)-N-(Chloromethyl)-3-(5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-aminium Chloride and N-Chloromethyl Escitalopram Chloride. pharmaffiliates.comdoveresearchlab.com

Compound Data

The following table provides key chemical data for the compounds discussed in this article.

Compound NameSynonym(s)Molecular FormulaMolecular Weight ( g/mol )
Citalopram (RS)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileC₂₀H₂₁FN₂O324.39
Escitalopram (S)-Citalopram; S-(+)-CitalopramC₂₀H₂₁FN₂O324.39
(R)-Citalopram R-(−)-CitalopramC₂₀H₂₁FN₂O324.39
This compound N-Chloromethyl Escitalopram ChlorideC₂₁H₂₃Cl₂FN₂O409.33

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23Cl2FN2O

Molecular Weight

409.3 g/mol

IUPAC Name

chloromethyl-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride

InChI

InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/t21-;/m0./s1

InChI Key

NBPWOQRBNRRAJK-BOXHHOBZSA-M

Isomeric SMILES

C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-]

Origin of Product

United States

Structural Elucidation and Molecular Characterization of N Chloromethyl S Citalopram Chloride

Chemical Structure and Stereochemical Configuration

N-Chloromethyl (S)-Citalopram Chloride is a quaternary ammonium (B1175870) salt derived from Escitalopram (B1671245), which is the pharmacologically active S-(+)-enantiomer of citalopram (B1669093). nih.govmdpi.com The core structure of the parent compound, citalopram, features a central chiral carbon atom, leading to two enantiomers, (S)-citalopram and (R)-citalopram. nih.govresearchgate.net This compound retains the specific (S)-configuration of escitalopram.

The chemical modification involves the quaternization of the tertiary amine of the dimethylaminopropyl side chain with a chloromethyl group. This transformation results in a positively charged nitrogen atom, with chloride serving as the counter-ion. The systematic IUPAC name for this compound is (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride. pharmaffiliates.comdoveresearchlab.com The molecular formula is C21H23Cl2FN2O, and its molecular weight is approximately 409.32 g/mol . scbt.comanalyticachemie.in

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name This compound
Synonyms N-Chloromethyl Escitalopram Chloride, (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride pharmaffiliates.comdoveresearchlab.com
Molecular Formula C21H23Cl2FN2O pharmaffiliates.comscbt.com
Molecular Weight 409.32 g/mol scbt.comanalyticachemie.in
Stereochemistry (S)-enantiomer

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the intricate molecular structure of organic compounds. A multi-technique approach, including NMR, MS, and IR spectroscopy, provides complementary data to verify the identity and purity of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the fluorophenyl and isobenzofuran (B1246724) rings, the aliphatic protons of the propyl chain, the diastereotopic protons of the dihydroisobenzofuran ring, the N-methyl groups, and the newly introduced N-chloromethyl group would be expected. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns would reveal proton-proton coupling relationships.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons, the nitrile carbon, and the carbons of the aromatic and aliphatic systems. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)MultiplicityAssignment
7.20 - 7.80mAromatic protons
5.70 - 5.90sN-CH₂-Cl protons
5.10 - 5.30mO-CH₂ protons
3.30 - 3.60mN-CH₂ (propyl chain) protons
3.10 - 3.25sN-(CH₃)₂ protons
2.10 - 2.50m-CH₂- (propyl chain) protons
1.30 - 1.60m-CH₂- (propyl chain) protons

Table 3: Representative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted)Assignment
160 - 164C-F (aromatic)
110 - 155Aromatic & C=C carbons
118 - 120-C≡N carbon
90 - 95Quaternary C (isobenzofuran)
80 - 85N-CH₂-Cl carbon
70 - 75O-CH₂ carbon
65 - 70N-CH₂ (propyl chain) carbon
50 - 55N-(CH₃)₂ carbons
35 - 40-CH₂- (propyl chain) carbon
20 - 25-CH₂- (propyl chain) carbon

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For a pre-charged species like a quaternary ammonium salt, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.

In ESI-MS, this compound would be expected to show a prominent signal for the molecular cation [C21H23ClFN2O]+ at a mass-to-charge ratio (m/z) corresponding to its molecular formula (minus the chloride counter-ion). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, yielding smaller, characteristic fragment ions. The fragmentation pattern provides evidence for the connectivity of the molecule. Likely fragmentation pathways would include the neutral loss of chloromethane (B1201357) or cleavage at various points along the propyl side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Assignment
373.16[M]+, Molecular cation (C21H23ClFN2O)+
324.16[M - CH₂Cl]+, Fragment resulting from the loss of the chloromethyl group, corresponding to (S)-Citalopram
58.06[C₃H₈N]+, Fragment corresponding to the dimethylaminomethyl group

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrations include C-H stretching from the aromatic and aliphatic parts of the molecule, a sharp absorption from the nitrile (C≡N) group, C-O stretching from the ether linkage in the isobenzofuran ring, and C-F stretching from the fluorophenyl group. The formation of the quaternary ammonium salt and the presence of the chloromethyl group would also influence the fingerprint region of the spectrum.

Table 5: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹) (Predicted)Functional Group Assignment
3100 - 3000Aromatic C-H Stretch
2980 - 2850Aliphatic C-H Stretch
~2225Nitrile (C≡N) Stretch
1600, 1500, 1450Aromatic C=C Bending
1250 - 1200Aryl C-F Stretch
1100 - 1000C-O-C (Ether) Stretch
800 - 600C-Cl Stretch

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C21H23Cl2FN2O) to verify the compound's elemental composition and purity. Close correlation between the found and calculated values is a strong indicator of the correct empirical and molecular formula.

Table 6: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.0161.62%
HydrogenH1.015.66%
ChlorineCl35.4517.32%
FluorineF19.004.64%
NitrogenN14.016.84%
OxygenO16.003.91%

Unraveling the Formation of this compound: A Look into Its Synthetic and Degradation Pathways

An in-depth examination of the chemical origins of this compound reveals its emergence as a process-related impurity in the synthesis of the widely used antidepressant, Escitalopram ((S)-Citalopram). This article delineates the plausible synthetic routes leading to its formation and explores the potential degradation pathways of this specific compound.

Synthetic Pathways and Formation Mechanisms of N Chloromethyl S Citalopram Chloride

Degradation Pathways Yielding this compound

Proposed Mechanistic Schemes for Impurity Formation

The formation of this compound as a process-related impurity in Escitalopram has been a subject of investigation to ensure the quality and safety of the active pharmaceutical ingredient (API). Research has identified this quaternary ammonium salt as an impurity and proposed plausible mechanisms for its emergence during the synthesis of Escitalopram.

One of the key studies in this area involved the detection of three impurities in Escitalopram bulk drug, designated as ESC-I, -II, and -III. nih.gov Among these, ESC-II was identified as N-(chloromethyl)-3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium, which corresponds to N-Chloromethyl (S)-Citalopram. nih.govresearchgate.net The structure of this impurity was elucidated using advanced analytical techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

The proposed mechanism for the formation of this compound suggests that it likely arises from the reaction of Escitalopram with a source of a chloromethyl group. This can occur if residual formaldehyde and hydrogen chloride are present from other stages of the manufacturing process, or if a chloromethylating agent is used or formed in situ.

The tertiary amine group in the dimethylaminopropyl side chain of Escitalopram is nucleophilic and can react with an electrophilic chloromethyl source. The reaction is a classic example of N-alkylation, specifically a quaternization reaction, where the tertiary amine is converted into a quaternary ammonium salt.

A plausible mechanistic pathway can be described as follows:

Generation of the Electrophile: A chloromethyl cation or a polarized chloromethylating agent is formed from residual reagents or intermediates.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tertiary amine of Escitalopram attacks the electrophilic carbon of the chloromethyl group.

Formation of the Quaternary Ammonium Salt: This nucleophilic attack results in the formation of a new carbon-nitrogen bond, leading to the quaternary ammonium cation, N-Chloromethyl (S)-Citalopram. The chloride ion then acts as the counter-ion, forming the salt this compound.

The identification and characterization of this impurity are crucial for controlling the manufacturing process of Escitalopram to minimize its presence in the final drug product.

Table 1: Identified Impurities in Escitalopram Bulk Drug

Impurity DesignationProposed Structure
ESC-I[Structure of ESC-I]
ESC-IIN-(chloromethyl)-3-[5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-aminium
ESC-IIIN-(chloromethyl)-4-[4-cyano-2-(hydroxymethyl)phenyl]-4-(4-fluorophenyl)-4-hydroxy-N,N-dimethylbutan-1-aminium

Data sourced from Raman, B. et al. (2010). nih.govresearchgate.net

Table 2: Spectroscopic Data for the Characterization of ESC-II

Analytical TechniqueKey Findings
LC/ESI-MSProvided the molecular weight and fragmentation pattern consistent with the proposed structure of the quaternary ammonium salt.
NMR SpectroscopyConfirmed the presence of the additional chloromethyl group attached to the nitrogen atom of the dimethylaminopropyl side chain.

Data interpretation based on the findings of Raman, B. et al. (2010). nih.govresearchgate.net

Advanced Analytical Methodologies for Detection, Separation, and Quantification

Chromatographic Techniques for Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification and quantification of any unwanted chemical substances in an active pharmaceutical ingredient (API). For N-Chloromethyl (S)-Citalopram Chloride, which is a related substance to (S)-Citalopram (escitalopram), chromatographic methods provide the necessary selectivity and sensitivity to detect and quantify it alongside other process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of chiral compounds and their impurities in the pharmaceutical industry chromatographyonline.com. The development of a robust HPLC method involves optimizing various parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve efficient separation of all relevant compounds nih.gov. For citalopram (B1669093) and its related substances, reversed-phase HPLC (RP-HPLC) methods are commonly developed pharmaresearchlibrary.org.

Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness pharmaresearchlibrary.orgnih.govmtak.hu. A validated stability-indicating HPLC method can effectively separate the API from its degradation products, which is crucial for stability studies pharmaresearchlibrary.orgscholarsresearchlibrary.com.

Table 1: Example of a Validated RP-HPLC Method for Citalopram Analysis

Parameter Condition Source
Column Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) pharmaresearchlibrary.org
Mobile Phase Acetate Buffer (pH 4.5) : Acetonitrile (65:35 v/v) pharmaresearchlibrary.org
Flow Rate 1.0 mL/min pharmaresearchlibrary.org
Detection UV at 240 nm pharmaresearchlibrary.org
Retention Time 3.727 minutes pharmaresearchlibrary.org
Linearity Range 25 - 150 µg/mL pharmaresearchlibrary.org
LOD 1.125 µg/mL pharmaresearchlibrary.org
LOQ 3.375 µg/mL pharmaresearchlibrary.org

| Recovery | 98.65% to 101.72% | pharmaresearchlibrary.org |

This is an interactive data table. You can sort and filter the data as needed.

Since (S)-Citalopram (escitalopram) is a single enantiomer drug, its therapeutic efficacy is attributed solely to the S-enantiomer, while the R-enantiomer is considered an impurity mdpi.com. Therefore, assessing enantiomeric purity is a regulatory requirement. Chiral HPLC is the method of choice for separating and quantifying enantiomers chromatographyonline.com.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of citalopram mtak.humdpi.comresearchgate.net. Method development involves screening various CSPs and mobile phase systems (both normal-phase and reversed-phase) to find the optimal conditions for baseline separation mtak.humdpi.com. For instance, a Chiralcel OD-H column with a mobile phase of n-hexane, 2-propanol, and triethylamine has been successfully used to achieve a resolution of ≥ 3.0 between citalopram enantiomers nih.gov. Another method utilized a Chirobiotic V column with a methanol-based mobile phase nih.gov.

Table 2: Chiral HPLC Method Parameters for Citalopram Enantiomers

Parameter Method 1 Method 2 Source
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) CHIROBIOTIC V nih.govnih.gov
Mobile Phase n-hexane:2-propanol:triethylamine (95:5:0.1 v/v/v) methanol:acetic acid:triethylamine (100:0.1:0.1) nih.govnih.gov
Flow Rate 1.0 mL/min 1.0 mL/min nih.govnih.gov
Temperature 25 °C 20 °C nih.govnih.gov

| Detection | UV at 240 nm | UV at 240 nm | nih.govnih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Both reverse-phase (RP) and normal-phase (NP) chromatography are employed in the analysis of citalopram and its related substances.

Reverse-Phase Chromatography is the most common mode used in pharmaceutical analysis phenomenex.com. It utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water or buffer with acetonitrile or methanol phenomenex.comhawach.com. Separation is based on hydrophobic interactions; more non-polar compounds are retained longer hawach.com. RP-HPLC is highly versatile and suitable for analyzing a wide range of compounds, including impurities and degradation products of citalopram pharmaresearchlibrary.orgscholarsresearchlibrary.com.

Normal-Phase Chromatography employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, chloroform) hawach.comjordilabs.com. It is particularly effective for separating isomers and compounds that are highly hydrophobic or hydrophilic and thus difficult to analyze by RP-HPLC phenomenex.comjordilabs.com. Many chiral separations of citalopram are performed using normal-phase conditions, as this often provides better enantioselectivity on polysaccharide-based CSPs nih.govresearchgate.net.

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. UHPLC methods allow for much shorter run times, leading to higher sample throughput and reduced solvent consumption. A UHPLC method has been developed for the simultaneous determination of citalopram and its main metabolite, desmethylcitalopram, using a C18 column and a mobile phase of acetonitrile and water with formic acid nih.gov. The validation of this method demonstrated good linearity, sensitivity, and reproducibility, confirming its suitability for high-efficiency analysis nih.gov.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations and is considered a green alternative to HPLC chromatographyonline.com. SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol fagg.be. The low viscosity and high diffusivity of supercritical fluids allow for very fast separations.

An ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method has been developed and validated for the enantiomeric separation and quantification of R/S-citalopram nih.gov. The method employed a UPC2 Trefoil CEL2 column with a mobile phase of CO2 and a methanol/acetonitrile mixture, achieving a rapid run time of just 4 minutes nih.gov. While SFC was tested for the simultaneous chiral separation of citalopram and its precursor citadiol, HPLC was found to be more effective for that specific separation purpose researchgate.net. However, for enantiomeric purity alone, SFC offers a highly efficient and sustainable alternative nih.gov.

While HPLC and SFC are ideal for analyzing non-volatile compounds like this compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile substances chromatographyonline.com. In the context of pharmaceutical manufacturing, GC is essential for determining residual solvents, which are volatile organic impurities remaining from the synthesis and purification processes bibliotekanauki.pl.

The ICH Q3C guideline provides limits for various solvents based on their toxicity. A GC method, often with a flame ionization detector (FID) and headspace sampling, would be developed and validated to quantify any volatile impurities or residual solvents used in the synthesis of (S)-Citalopram and its derivatives bibliotekanauki.plresearchgate.netresearchgate.net. This ensures that the final API complies with regulatory safety standards.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the detailed analysis of complex mixtures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of citalopram and its derivatives. nih.govnih.govnih.gov This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of substances in various matrices.

For structure elucidation, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, is invaluable. nih.govmdpi.com Q-TOF instruments provide accurate mass measurements, which, in conjunction with fragmentation data from MS/MS experiments, allow for the confident identification of unknown impurities and metabolites. nih.govresearchgate.net The fragmentation patterns of the protonated molecules can be analyzed to deduce the chemical structure. mdpi.com

In a typical LC-MS/MS method for the analysis of citalopram and its enantiomers, a chiral column is often used to separate the (S)- and (R)-enantiomers. nih.govnih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantification, which enhances sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Citalopram Enantiomers

ParameterValue
Chromatographic Column Chiralcel OD-H
Mobile Phase n-hexane:2-propanol:triethylamine (95:05:0.1 v/v/v) nih.gov
Flow Rate 1.0 ml/min nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of citalopram and its metabolites. nih.gov It is particularly useful for volatile and thermally stable compounds. For less volatile compounds, derivatization is often employed to increase their volatility and improve their chromatographic behavior. nih.gov

A typical GC-MS screening procedure for selective serotonin (B10506) reuptake inhibitors (SSRIs) involves liquid-liquid extraction of the analytes from the sample matrix, followed by acetylation to derivatize the compounds. nih.gov The mass spectrometer is then used to identify the compounds based on their mass spectra. nih.gov

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the results. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. Selectivity refers to the ability of the method to distinguish between the analyte and other substances in the sample.

In the context of "this compound," specificity and selectivity studies would involve demonstrating that the method can separate this compound from (S)-citalopram, (R)-citalopram, and other related impurities and degradation products. nih.govresearchgate.net This is often achieved through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. pharmaresearchlibrary.orgscholarsresearchlibrary.com The analytical method must be able to resolve the main compound from all these degradation products.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaresearchlibrary.org

For the analysis of citalopram and its related substances, highly sensitive methods have been developed with low LOD and LOQ values, often in the nanogram per milliliter (ng/mL) range. For example, a validated LC method for the enantiomeric separation of citalopram reported an LOD of 0.5 µg/ml and an LOQ of 1.3 µg/ml for both enantiomers. nih.gov Another study on the determination of citalopram in tablet dosage forms found an LOD of 1.125 µg/mL and an LOQ of 3.375 µg/mL. pharmaresearchlibrary.org

Table 2: Examples of LOD and LOQ for Citalopram and its Enantiomers from Different Studies

Analytical MethodAnalyteLODLOQ
Densitometric TLC nih.gov(R)- and (S)-Citalopram0.08 µg/10 µl0.25 µg/10 µl
RP-HPLC pharmaresearchlibrary.orgCitalopram1.125 µg/mL3.375 µg/mL
LC Method nih.govCitalopram Enantiomers0.5 µg/ml1.3 µg/ml
Chiral LC-MS/MS nih.govCitalopram and Demethylcitalopram Enantiomers0.001 mg/kg0.005 mg/kg

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of citalopram and its derivatives, calibration curves are constructed by plotting the analytical response versus the concentration of the analyte. The linearity is then evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.

Several studies have demonstrated the linearity of analytical methods for citalopram over a wide concentration range. For instance, an LC-MS/MS method for citalopram enantiomers showed linearity in the concentration range of 5-30 ng/mL. nih.gov A densitometric TLC method for (R)- and (S)-citalopram was linear in the range of 0.2-16.8 μg/10 μl. nih.gov

Table 3: Linearity and Range Data for Citalopram Analysis from Various Studies

Analytical MethodAnalyteLinearity RangeCorrelation Coefficient (r²)
LC-MS/MS nih.govCitalopram Enantiomers5-30 ng/mL> 0.99
Densitometric TLC nih.gov(R)- and (S)-Citalopram0.2-16.8 µg/10 µl≥ 0.9994
RP-HPLC pharmaresearchlibrary.orgCitalopram25-150 µg/mL0.999
LC Method nih.govCitalopram Enantiomers50-600 µg/ml> 0.9999

Accuracy and Precision Assessments

The accuracy and precision of an analytical method are fundamental performance characteristics that validate its reliability. Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same sample. In the context of pharmaceutical analysis, these parameters ensure that the reported levels of impurities, such as this compound, are correct and reproducible.

Validation studies for analytical methods targeting citalopram and its related compounds consistently evaluate accuracy and precision. Accuracy is typically assessed through recovery studies, where a known quantity of the analyte is added to a sample matrix and the percentage recovered is calculated. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), and is usually expressed as the Relative Standard Deviation (% RSD).

While specific validation reports detailing accuracy and precision for this compound are not extensively detailed in publicly available literature, the validation data for methods developed for the parent compound and its other key impurities provide a clear benchmark for expected performance.

Research Findings from Method Validation Studies

Several studies have established and validated methods for citalopram, escitalopram (B1671245), and their impurities, demonstrating high levels of accuracy and precision.

One study developed an RP-HPLC method for Escitalopram and its impurities (A, B, C, D, H, and L). The accuracy was confirmed with recovery values falling within a narrow range, demonstrating the method's capability to accurately quantify these substances. ijaresm.com

Another validated densitometric TLC-method was developed for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances. This method showed acceptable precision with an RSD of less than 2.0% and high accuracy, with recovery values between 99.51 ± 0.61% and 99.70 ± 0.85%. nih.gov

A highly sensitive LC-MS/MS method was established for the quantification of N-Nitroso Desmethyl Citalopram, another critical impurity. The method's accuracy was demonstrated with recovery values between 74.1% and 119.4%, and its precision was also found to be satisfactory. researchgate.net

Furthermore, a spectrofluorimetric method for determining citalopram in bulk and pharmaceutical preparations reported excellent reproducibility, with percent recoveries ranging from 98.98% to 100.97% for the standard substance. researchgate.net An RP-HPLC method for estimating citalopram in tablet dosage forms also confirmed its accuracy with recovery values between 98.65% and 101.72%. pharmaresearchlibrary.org

The data from these studies are summarized in the tables below, illustrating the typical accuracy and precision achieved with modern analytical techniques for this class of compounds.

Table 1: Accuracy Assessment of an RP-HPLC Method for Escitalopram and Its Impurities Data derived from recovery studies, demonstrating the closeness of measured values to true values.

CompoundConcentration Range Tested (µg/ml)Mean Recovery (%)
Escitalopram (EST)0.16 to 2.399.5 - 100.8
EST Impurity A0.3 to 899.2 - 101.1
EST Impurity B0.3 to 898.8 - 100.5
EST Impurity C0.5 to 899.0 - 101.5
EST Impurity D0.5 to 898.5 - 100.9
EST Impurity H0.3 to 899.1 - 101.2
EST Impurity L0.5 to 898.7 - 100.6
Source: Adapted from a comprehensive stability-indicating analytical method study. ijaresm.com

Table 2: Precision Assessment of an Analytical Method for Citalopram Enantiomers Data showing the reproducibility of measurements under the same operating conditions over a short interval (repeatability).

AnalyteConcentration (µg/10 µl)Intra-day Precision (%RSD, n=6)Accuracy (% Recovery ± SD)
(S)-Citalopram0.2 - 16.8<2.099.70 ± 0.85
(R)-Citalopram0.2 - 16.8<2.099.51 ± 0.61
Source: Adapted from a validated densitometric TLC-method study. nih.gov

Table 3: Accuracy and Precision of an LC-MS/MS Method for a Citalopram-Related Impurity Validation data for a highly sensitive method designed for trace impurity analysis.

ParameterN-Nitroso Desmethyl Citalopram
Accuracy (% Recovery)74.1% - 119.4%
Repeatability (% CV)2.0%
Intermediate Precision (% CV)2.4%
Source: Adapted from a study on the quantification of mutagenic impurities. researchgate.net

Relevance in Pharmaceutical Science and Quality Assurance

N-Chloromethyl (S)-Citalopram Chloride as a Pharmaceutical Reference Standard

This compound is a known impurity of Citalopram (B1669093) and is utilized as a pharmaceutical reference standard. regulations.govtijer.org A reference standard is a highly purified compound used as a benchmark for analytical purposes in the pharmaceutical industry. The availability of this compound as a reference standard is crucial for ensuring the quality and consistency of Citalopram products. tsijournals.com

Application in Analytical Method Validation (AMV)

Analytical Method Validation (AMV) is a critical process in pharmaceutical development and manufacturing, ensuring that the analytical methods used for testing are accurate, reliable, and reproducible. The use of reference standards for known impurities is fundamental to this process.

While specific research detailing the use of this compound in the validation of analytical methods for Citalopram is not extensively published in publicly available literature, its role can be inferred from standard validation guidelines. As a reference standard, it would be instrumental in several key aspects of AMV for chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for impurity profiling:

Specificity/Selectivity: To demonstrate the specificity of an analytical method, it must be shown that the method can accurately detect and quantify the analyte of interest (Citalopram) without interference from other components, including impurities. By spiking a sample of the drug substance with this compound, analysts can verify that the chromatographic peak for this impurity is well-resolved from the peak of the active pharmaceutical ingredient (API) and other potential impurities. This ensures that the presence of this compound does not lead to an inaccurate measurement of Citalopram.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected by the analytical method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. By preparing a series of dilutions of the this compound reference standard, the LOD and LOQ of the analytical method for this specific impurity can be determined.

Linearity: Linearity studies are performed to ensure that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. A series of solutions of the this compound reference standard at different known concentrations would be analyzed to establish the linearity of the method for this impurity.

Accuracy: Accuracy is determined by comparing the measured concentration of an analyte to its known true concentration. By adding a known amount of the this compound reference standard to a sample matrix and analyzing it, the accuracy of the method for quantifying this impurity can be assessed.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. The precision of the analytical method for this compound would be evaluated by repeatedly analyzing a sample containing a known concentration of the reference standard.

Role in Quality Control (QC) and Impurity Profiling of Citalopram Products

In the context of Quality Control (QC), reference standards are essential for the routine analysis of raw materials, in-process samples, and finished products. The primary role of the this compound reference standard in QC is to facilitate the accurate identification and quantification of this impurity in batches of Citalopram.

Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance and drug product. This is a critical component of the drug development and manufacturing process, as impurities can affect the safety and efficacy of the final product.

The this compound reference standard is used to:

Confirm the identity of a peak in a chromatogram by comparing its retention time to that of the known reference standard.

Quantify the amount of the impurity present in a sample by comparing the peak area of the impurity to the peak area of a known concentration of the reference standard.

This information is vital for ensuring that the levels of this specific impurity in Citalopram products are within the acceptable limits set by regulatory authorities.

Impurity Control Strategies in Pharmaceutical Manufacturing

The control of impurities is a fundamental aspect of Good Manufacturing Practices (GMP) in the pharmaceutical industry. Strategies for impurity control encompass both the manufacturing process and the monitoring of the final product.

Process-Related Impurity Management

Process-related impurities are substances that are formed during the synthesis of the API. The control of these impurities begins with a thorough understanding of the synthetic route and the potential for side reactions. While specific details on the formation of this compound are not widely published, general principles of process chemistry suggest that its formation could be related to the presence of specific reagents or intermediates under certain reaction conditions.

Effective process-related impurity management strategies would involve:

Careful selection of starting materials and reagents: Ensuring the purity of raw materials can prevent the introduction of substances that could lead to the formation of this compound.

Optimization of reaction conditions: Controlling parameters such as temperature, pressure, reaction time, and stoichiometry can minimize the formation of unwanted byproducts.

Implementation of appropriate purification steps: Techniques such as crystallization, chromatography, and extraction can be used to remove impurities from the API.

In-process controls: Monitoring the manufacturing process at critical steps can help to ensure that impurity levels are being controlled effectively.

Degradation Product Monitoring and Control

Degradation products are impurities that form when the drug substance or drug product is exposed to conditions such as light, heat, humidity, or reactive substances. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. drugfuture.com

While it is not definitively stated in the available literature whether this compound is a significant degradation product of Citalopram, a comprehensive stability testing program would be necessary to assess its potential to form over time. Such a program would involve:

Forced degradation studies: Exposing Citalopram to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. drugfuture.com

Stability testing of the drug substance and drug product: Storing the product under various conditions (e.g., long-term, intermediate, and accelerated) and analyzing it at specified time points to monitor for the formation of impurities.

If this compound were identified as a degradation product, control strategies would focus on appropriate formulation and packaging to protect the drug product from the conditions that promote its formation.

Regulatory Considerations for Impurities

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in pharmaceutical products. fda.goveuropa.eu The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines (Q3A, Q3B, etc.) that provide a framework for the identification, qualification, and control of impurities in new drug substances and products. fda.govfda.gov

The key principles of these guidelines include:

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The specific acceptance criteria for an impurity are based on its potential toxicity and the maximum daily dose of the drug. For impurities that are also significant metabolites, the qualification threshold may be higher.

While specific regulatory limits for this compound are not publicly available, the general principles of the ICH guidelines would apply. The acceptable limit for this impurity in Citalopram products would be determined based on toxicological data and the qualification threshold. The European Pharmacopoeia provides general chapters on the control of impurities in substances for pharmaceutical use, which would be applicable. drugfuture.comtga.gov.au

Adherence to Pharmacopoeial Guidelines (e.g., USP, EP)

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) are authoritative sources for quality standards for medicines. While specific monographs for every potential impurity are not always available, these pharmacopoeias provide a stringent framework for the control of related substances and impurities in active pharmaceutical ingredients (APIs) and finished drug products.

In the context of Escitalopram (B1671245), this compound is considered a related compound or impurity. Its control is governed by the general principles and specific monographs for Escitalopram Oxalate (B1200264), which outline the acceptable limits for total and individual impurities. Although this compound may not be individually named in the primary monographs, its presence would be detected and controlled under the category of unspecified impurities.

Pharmaceutical manufacturers are required to identify and characterize all potential impurities, including process impurities (formed during synthesis) and degradation products (formed during storage). The availability of reference standards for this compound from various chemical suppliers underscores its importance in this process. These standards are crucial for:

Method Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the presence of this impurity in batches of Escitalopram.

Impurity Profiling: Establishing a comprehensive profile of all impurities present in the drug substance.

Quality Control: Routine testing of raw materials and finished products to ensure they meet the established quality standards.

Adherence to these pharmacopoeial guidelines is mandatory for a product to be marketed in the respective regions and is a critical component of Good Manufacturing Practices (GMP).

Impact on Abbreviated New Drug Application (ANDA) Filings

The Abbreviated New Drug Application (ANDA) is the pathway for the approval of generic drugs in the United States. A crucial part of an ANDA submission is the Chemistry, Manufacturing, and Controls (CMC) section, which provides detailed information about the drug substance and the drug product. The control of impurities is a key focus of the regulatory review by the Food and Drug Administration (FDA).

For a generic version of Escitalopram, the ANDA applicant must demonstrate that the impurity profile of their product is comparable to that of the Reference Listed Drug (RLD). This includes identifying and quantifying all impurities, including this compound, if present.

The impact of this compound on an ANDA filing can be summarized in the following points:

Identification and Characterization: The applicant must fully characterize the chemical structure of any impurity present at a significant level. The availability of a reference standard for this compound facilitates this process.

Justification of Limits: If this compound is not a specified impurity in the USP or EP monograph for Escitalopram, the ANDA applicant must establish and justify its own acceptance criteria (limits). This justification is often based on the levels of the impurity found in the RLD, toxicological data, and scientific literature.

Process Control: The manufacturing process for the generic Escitalopram must be designed to control the formation of this compound to levels at or below the justified limit.

Stability Studies: The applicant must conduct stability studies to demonstrate that this compound does not increase to unacceptable levels over the shelf life of the drug product.

Failure to adequately control and justify the levels of impurities like this compound can lead to delays in the approval of an ANDA or even a refusal to approve the application. Therefore, a thorough understanding and control of this specific compound are vital for generic drug manufacturers.

Advanced Research and Future Directions

Computational Chemistry and Molecular Modeling in Impurity Studies

Computational tools have become indispensable in predicting and understanding the formation and stability of pharmaceutical impurities. nih.gov By simulating molecular interactions and reaction energetics, these methods provide insights that are often difficult to obtain through experimental means alone. pharmafocusamerica.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. 3ds.com In the context of impurity studies, DFT is applied to map out potential reaction pathways for the formation of impurities like N-Chloromethyl (S)-Citalopram Chloride. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Parameters for Impurity Formation

Reaction Step Reactants Transition State (TS) Product ΔG (kcal/mol) Ea (kcal/mol)
N-Chloromethylation (S)-Citalopram + Chloromethylating Agent [Reactants-TS Complex] N-Chloromethyl (S)-Citalopram Cation -15.2 25.8

Note: Data is illustrative and based on typical parameters for similar reactions modeled by DFT.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netrsc.org In the study of this compound, MD simulations can be employed to assess the conformational stability of the parent drug molecule, (S)-Citalopram, under various simulated manufacturing and storage conditions. nih.govnih.gov

By simulating the behavior of (S)-Citalopram in the presence of different solvents, temperatures, and potential reactants, MD can help identify conditions that might lead to degradation or conversion into impurities. mdpi.com These simulations can reveal how intermolecular interactions influence the reactivity of the tertiary amine group, making it more or less susceptible to alkylation. The stability of the this compound impurity itself can also be assessed, providing information on its persistence and potential for further reactions once formed. researchgate.net

Stable Isotope Labeling for Mechanistic Studies

Stable Isotope Labeling (SIL) is a powerful experimental technique used to trace the pathways of atoms through chemical reactions. In the context of impurity formation, SIL provides definitive evidence for proposed reaction mechanisms. To investigate the formation of this compound, a precursor molecule containing a stable isotope, such as deuterium (B1214612) (²H or D), can be used.

For example, an isotopically labeled version of the impurity, such as N-Chloromethyl Citalopram-d6 Chloride, can be synthesized and used as a reference standard. In a mechanistic study, a potential reactant could be labeled with an isotope like ¹³C. If the resulting this compound impurity incorporates the ¹³C label, it confirms the origin of the carbon atom in the chloromethyl group. This information is invaluable for identifying the root cause of impurity formation, whether it originates from a solvent, a reagent, or a degradation product. This technique, coupled with mass spectrometry, allows for unambiguous tracking of molecular fragments during the chemical synthesis and degradation processes.

Emerging Analytical Technologies for Impurity Detection and Characterization

The detection and characterization of impurities at trace levels require highly sensitive and specific analytical methods. ijpsjournal.com Regulatory bodies mandate strict control of impurities, driving continuous innovation in analytical technology. pharmafocusasia.com

Modern high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are fundamental for separating impurities from the API. researchgate.netnih.gov However, for unambiguous identification, these separation techniques are often coupled with mass spectrometry (MS). miami.edu Chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly effective for analyzing enantiomeric drugs like citalopram (B1669093) and their related substances. nih.gov

Emerging technologies further enhance these capabilities. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. Other novel approaches include the development of optical nanosensors based on carbon quantum dots embedded in molecularly imprinted polymers, which offer rapid and selective detection of the target analyte. nih.govresearchgate.net

Table 2: Comparison of Analytical Technologies for Impurity Profiling

Technology Principle Advantages for Impurity Detection Limitations
UHPLC-UV Chromatographic separation followed by UV-Vis detection. High resolution, robust, quantitative. Limited specificity; cannot identify unknown impurities without reference standards.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry. High sensitivity and selectivity; structural elucidation of known impurities. nih.gov May not provide exact mass for unknown identification.
LC-HRMS Chromatographic separation coupled with high-resolution mass spectrometry. Provides accurate mass for elemental composition determination of unknowns. Higher cost and complexity.

| Optical Nanosensors | Fluorescence quenching upon binding to a molecularly imprinted polymer. nih.gov | High selectivity, rapid detection. researchgate.net | Primarily for detection and quantification, not structural elucidation; specific to the target molecule. |

Implications for Drug Development and Manufacturing Process Optimization

The advanced research techniques described above have profound implications for the pharmaceutical industry. A thorough understanding of how an impurity like this compound is formed allows for a proactive approach to process optimization and quality control.

By using computational tools like DFT, potential impurity-forming reactions can be predicted before a synthetic route is even implemented in the lab, guiding the selection of reagents and solvents to minimize risks. 3ds.commdpi.com Mechanistic studies using SIL can pinpoint the exact source of a problematic reactant, enabling its targeted removal or substitution.

This knowledge is central to the Quality by Design (QbD) paradigm in pharmaceutical development. pharmafocusasia.com By understanding the critical process parameters that influence the formation of this compound, robust manufacturing processes can be designed that consistently produce a high-purity API. The development of highly sensitive analytical methods ensures that any trace amounts of the impurity can be reliably detected and quantified, guaranteeing that the final drug product meets all regulatory standards for safety and quality. youtube.com Ultimately, this integrated scientific approach de-risks the drug development process, reduces manufacturing failures, and ensures a safer final product.

Table 3: Mentioned Chemical Compounds

Compound Name Role/Context
This compound Subject impurity of the article
(S)-Citalopram Active Pharmaceutical Ingredient (API), parent molecule
Escitalopram (B1671245) The S-enantiomer of Citalopram
N-Chloromethyl Citalopram-d6 Chloride Isotope-labeled version of a related impurity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Chloromethyl (S)-Citalopram Chloride, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution of citalopram intermediates. For example, optical resolution using tartaric acid or camphor-10-sulfonic acid (CSA) can isolate the (S)-enantiomer . Chlorination of the intermediate with reagents like phosphorus(III) oxychloride or methanesulfonyl chloride is critical. Reaction temperature (0–5°C) and stoichiometric control of chlorinating agents are key to minimizing racemization . Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent side reactions with moisture.

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of HPLC-MS (for molecular weight confirmation) and 1H/13C NMR to verify the chloromethyl group’s presence (e.g., δ~4.2–4.5 ppm for CH2Cl in 1H NMR) . Chiral chromatography (e.g., Chiralpak® columns with hexane:isopropanol mobile phases) confirms enantiomeric purity (>99% for (S)-isomer) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives.

Q. What stability challenges are associated with this compound, and how should storage conditions be optimized?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis, degrading to citalopram derivatives. Storage at -20°C under argon in amber vials is recommended. Stability studies using accelerated degradation (40°C/75% RH) show <5% degradation over 30 days when stored properly . Regular monitoring via TLC or HPLC is advised for long-term projects.

Advanced Research Questions

Q. How do impurities like 3-(Dimethylamino)propyl Chloride Hydrochloride arise during synthesis, and what analytical strategies detect them?

  • Methodological Answer : Impurities form via incomplete quenching of Grignard reagents (e.g., 3-(dimethylamino)propylmagnesium chloride) or side reactions during chlorination . LC-ESI-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water gradient) detects trace impurities at ≤0.1% levels. Quantification requires calibration against certified reference standards (e.g., ACI 030413) .

Q. What mechanistic insights explain contradictions in biological activity between (S)- and (R)-enantiomers of citalopram derivatives?

  • Methodological Answer : The (S)-enantiomer exhibits 30-fold higher serotonin reuptake inhibition due to steric complementarity with the S1 binding pocket of the serotonin transporter (SERT). Molecular dynamics simulations (e.g., GROMACS) reveal differential hydrogen-bonding patterns: the (S)-form stabilizes Tyr95 and Asp98 residues, whereas the (R)-enantiomer induces conformational distortions . In vitro assays using HEK293 cells expressing SERT validate these findings via [3H]-serotonin uptake inhibition (IC50: (S)-form = 1.2 nM vs. (R)-form = 38 nM) .

Q. What experimental designs mitigate racemization during scale-up of this compound?

  • Methodological Answer : Racemization increases at elevated temperatures (>25°C) or prolonged reaction times. Strategies include:

  • Microreactor technology : Enhances heat transfer, reducing local hotspots.
  • Low-temperature quenching : Immediate addition of cold (−20°C) ethyl acetate after chlorination halts racemization .
  • In-line FTIR monitoring : Tracks C-Cl bond formation (750–800 cm⁻¹) to optimize reaction termination.

Q. How can researchers reconcile discrepancies in reported cytotoxicity profiles of this compound across cell lines?

  • Methodological Answer : Cell-type-specific metabolic activity (e.g., CYP450 expression in hepatocytes vs. neurons) influences cytotoxicity. A standardized protocol using MTT assays across HepG2, SH-SY5Y, and HEK293 cells under identical conditions (10 µM–1 mM, 24–72 hrs) is recommended. Data normalization to mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activity (luminescent assays) clarifies apoptosis vs. necrosis mechanisms .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve variability in chiral purity assessments across different laboratories?

  • Methodological Answer : Inter-laboratory variability arises from column aging in HPLC systems. Use robust principal component analysis (PCA) to identify outlier datasets. Harmonize methods via a shared reference standard (e.g., USP Citalopram Related Compound F) and adherence to ICH Q2(R1) guidelines for validation .

Q. How do solvent polarity and pH affect the stability of this compound in solution?

  • Methodological Answer : Degradation rates increase in polar aprotic solvents (e.g., DMSO) due to nucleophilic attack. Stability is optimal in dichloromethane (pH 6–7) with 0.1% BHT stabilizer. Kinetic studies (Arrhenius plots) show a 2.5-fold half-life increase at pH 7 vs. pH 5 .

Tables for Key Data

Parameter Optimal Condition Reference
Synthesis Temperature0–5°C (Chlorination Step)
Chiral Purity Threshold≥99% (S)-enantiomer
Storage Stability (Long-Term)-20°C, Argon, Amber Vials
Cytotoxicity Assay Range10 µM–1 mM (MTT, 24–72 hrs)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.